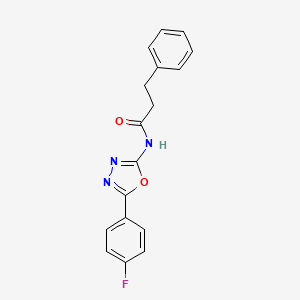

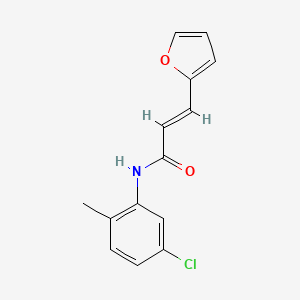

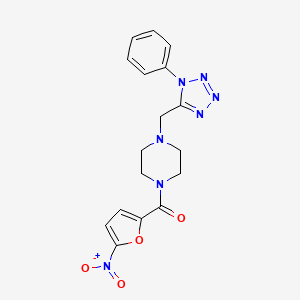

5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(phenyl)amino)-3-ethylthiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(phenyl)amino)-3-ethylthiazolidine-2,4-dione” is a type of thiazolidine derivative . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of ethyl-(2-(5-arylidine)-2,4-dioxothiazolidin-3-yl) and 2-oxo-4-thioxothiazolidin-3-yl) acetamido) esters were synthesized by utilizing Knoevenagel condensation as the final step . The compounds were elucidated using spectral analysis .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using various spectral techniques such as 1H NMR, 13C NMR, MS, and IR .Chemical Reactions Analysis

Thiazolidine derivatives have been synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .Applications De Recherche Scientifique

Aldose Reductase Inhibition

Thiazolidine-2, 4-dione derivatives, including those structurally related to 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(phenyl)amino)-3-ethylthiazolidine-2,4-dione, have been synthesized and evaluated as aldose reductase inhibitors. These compounds demonstrate notable activity in both enzymatic assays and rat-lens-culture assays, indicating their potential in managing complications associated with diabetes, particularly those affecting ocular health (Sohda et al., 1982).

Antibacterial and Antifungal Properties

Novel derivatives of thiazolidine-2,4-dione, akin to the compound , exhibit significant antibacterial and antifungal activities. These compounds, especially those with pyridine or piperazine moieties, show potent action against Gram-positive bacteria and also possess antifungal capabilities, making them valuable in the development of new antimicrobial agents (Mohanty et al., 2015); (Trotsko et al., 2018).

Antihyperglycemic Activity

Thiazolidine-2,4-dione derivatives, structurally related to the specified compound, have been explored as oral antihyperglycemic agents. These compounds are evaluated in animal models like db/db mice, demonstrating their potential in the management of diabetes through glucose and insulin regulation (Wrobel et al., 1998).

Antiviral and Anticancer Potential

Some derivatives of thiazolidine-2,4-dione have been investigated for their antiviral and anticancer properties. For instance, specific derivatives show inhibitory activity against human cytomegalovirus, suggesting their potential application in the treatment of viral infections (Revankar et al., 1998). Additionally, certain analogs exhibit cytotoxicity against various human tumor cell lines, highlighting their potential as anticancer agents (Penthala et al., 2011).

Mécanisme D'action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have been found to act as partial PPAR-γ agonists . PPAR-γ partial agonists or antagonists, also termed as selective PPAR-γ modulators, are more beneficial than full agonists because they can avoid the adverse effects associated with PPAR-γ full agonists, such as weight gain and congestive heart disorders, while retaining the antidiabetic efficiency .

Orientations Futures

Propriétés

IUPAC Name |

5-[N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]anilino]-3-ethyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S2/c1-2-17-13(21)14(25-16(17)23)18(11-6-4-3-5-7-11)8-9-19-12(20)10-24-15(19)22/h3-7,14H,2,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIIACOQUDZHQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(SC1=O)N(CCN2C(=O)CSC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-butylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2652216.png)

![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2652218.png)

![(5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2652226.png)

![5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2652228.png)

![5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2652231.png)

![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2652233.png)